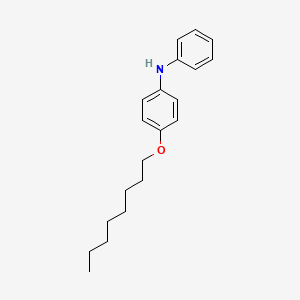
4-Octyloxydiphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octyloxydiphenylamine is an organic compound with the molecular formula C20H27NO and a molecular weight of 297.43 g/mol It is a derivative of diphenylamine, where an octyloxy group is attached to the phenyl ring
Preparation Methods
The synthesis of 4-Octyloxydiphenylamine typically involves the reaction of diphenylamine with an octyl halide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium or potassium hydroxide
Temperature: Reflux conditions (around 60-80°C)
Reaction Time: Several hours to ensure complete reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Octyloxydiphenylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Octyloxydiphenylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of polymers and as an additive in lubricants to enhance their performance
Mechanism of Action
The mechanism of action of 4-Octyloxydiphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Octyloxydiphenylamine can be compared with other diphenylamine derivatives, such as:
Diphenylamine: Lacks the octyloxy group, making it less hydrophobic.
N-Phenyl-1-naphthylamine: Contains a naphthyl group instead of the octyloxy group, leading to different chemical properties.
N-Phenyl-2-naphthylamine: Similar to N-Phenyl-1-naphthylamine but with the naphthyl group in a different position.
The uniqueness of this compound lies in its octyloxy group, which imparts distinct chemical and physical properties, making it suitable for specific applications .
Properties
CAS No. |
42598-83-4 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-octoxy-N-phenylaniline |
InChI |
InChI=1S/C20H27NO/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18/h7-9,11-16,21H,2-6,10,17H2,1H3 |
InChI Key |
KCVLQWYAQLRYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)

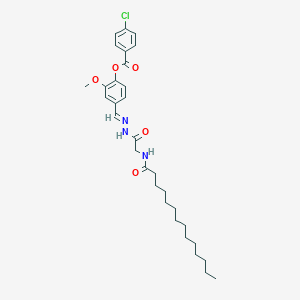


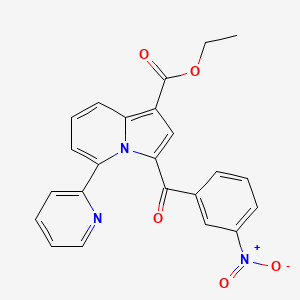

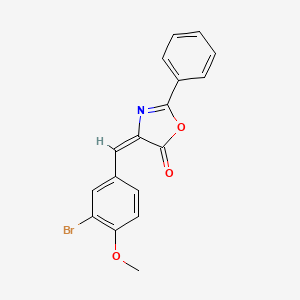
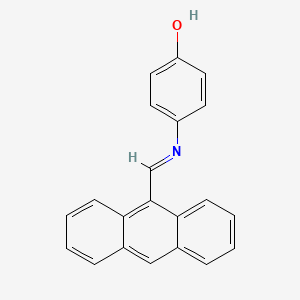

![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)


